1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the 2-chlorophenylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization steps. The scalability of these methods is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at the azetidine ring or the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of polymers and other materials due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
2-Phenylazetidine: An azetidine derivative with a phenyl group at the 2-position.
3-Chloroazetidine: An azetidine derivative with a chlorine atom at the 3-position
Uniqueness: The presence of the 2-chlorophenylmethyl group and the carboxylic acid group at the 3-position provides a combination of electronic and steric effects that influence its chemical behavior and biological activity .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJNESHPORCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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